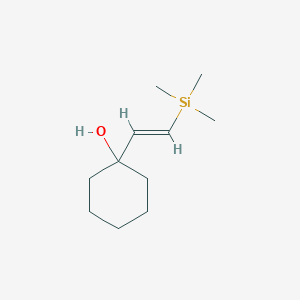
(5-(2-Fluorophenyl)pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Fluorophenyl)pyridin-3-yl)methanamine: is a chemical compound with the molecular formula C₁₂H₁₁FN₂ It is characterized by the presence of a fluorophenyl group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with 3-pyridylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to reductive amination using a suitable amine source, such as ammonia or methylamine, under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include the choice of solvent, temperature, pressure, and the use of efficient catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(2-Fluorophenyl)pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.
Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of fully or partially hydrogenated amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (5-(2-Fluorophenyl)pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a lead compound in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
(5-(2-Fluorophenyl)pyridin-3-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.
(5-(2-Fluorophenyl)pyridin-3-yl)ethanamine: This compound has an ethyl group instead of a methanamine group.
Uniqueness: (5-(2-Fluorophenyl)pyridin-3-yl)methanamine is unique due to its specific combination of a fluorophenyl group and a pyridine ring connected to a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1346691-44-8 |
|---|---|
Molecular Formula |
C12H11FN2 |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H11FN2/c13-12-4-2-1-3-11(12)10-5-9(6-14)7-15-8-10/h1-5,7-8H,6,14H2 |
InChI Key |
JKZOFOLTSQQEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



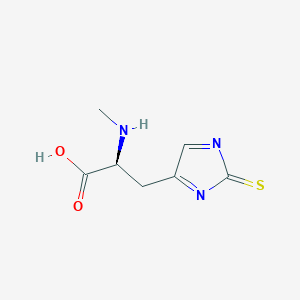

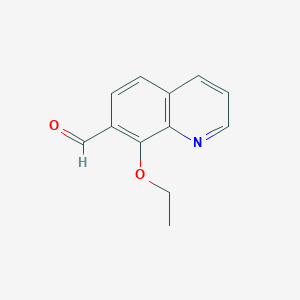
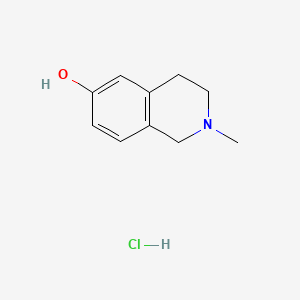
![2-Aminospiro[3.6]decane-2-carboxylic acid](/img/structure/B11900997.png)
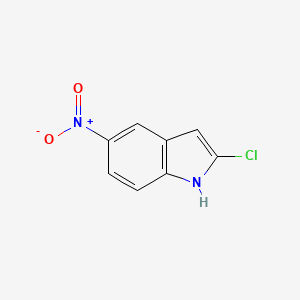

![Furo[3,4-f]quinazoline-7,9-dione](/img/structure/B11901025.png)
